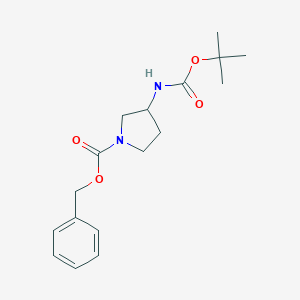

1-Cbz-3-Boc-Amino pyrrolidine

Description

Properties

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUTXNUDLVCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939923 | |

| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185057-49-2 | |

| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cbz-3-Boc-Amino Pyrrolidine

Introduction: A Cornerstone Chiral Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of chiral building blocks is paramount for the synthesis of complex, enantiomerically pure therapeutic agents. The pyrrolidine ring is a privileged scaffold, found in over 20 FDA-approved drugs, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space, which is critical for target binding and biological activity.[1][2] Among the vast arsenal of pyrrolidinic intermediates, 1-Cbz-3-Boc-Amino pyrrolidine emerges as a particularly valuable and versatile building block.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic application of this compound. The core utility of this molecule lies in the orthogonal nature of its two protecting groups: the Carboxybenzyl (Cbz) group at the N-1 position and the tert-Butoxycarbonyl (Boc) group at the exocyclic C-3 amino function.[3] This arrangement permits the selective deprotection and sequential functionalization of either nitrogen atom, a crucial advantage in multi-step synthetic campaigns.[4] The Boc group is readily cleaved under acidic conditions, while the Cbz group is stable to acid but can be removed via catalytic hydrogenolysis, providing chemists with precise control over their synthetic route.[5][6] This dual protection strategy makes it an ideal starting material for constructing peptide mimetics and novel therapeutics targeting a range of diseases.[3][7]

Part 1: Synthesis of this compound

The most direct and widely adopted synthetic route to this compound involves the N-protection of a commercially available Boc-protected aminopyrrolidine precursor. This method is efficient and allows for the direct installation of the Cbz group onto the pyrrolidine ring nitrogen. The synthesis can be tailored to produce a specific enantiomer, (R) or (S), by selecting the corresponding chiral starting material.[8][9]

Core Synthetic Pathway

The primary strategy involves the reaction of 3-(Boc-amino)pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.[10] The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific substrate (R, S, or racemic) and laboratory setup.

Objective: To synthesize (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Materials:

-

(S)-(-)-1-Boc-3-aminopyrrolidine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath. The use of a base like triethylamine is crucial to scavenge the HCl produced, preventing the potential for acid-catalyzed deprotection of the Boc group.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO3. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as an oil or solid.[11]

Data Summary: Reaction Components

| Component | Role | Molar Eq. | Key Considerations |

| 3-(Boc-amino)pyrrolidine | Starting Material | 1.0 | Chirality determines the final product's stereochemistry. |

| Benzyl Chloroformate | Protecting Group Source | 1.0 - 1.2 | Highly reactive; should be handled with care in a fume hood. |

| Triethylamine / NaHCO3 | Base | 1.2 - 1.5 | Neutralizes HCl byproduct. Must be anhydrous if used in DCM. |

| Dichloromethane (DCM) | Solvent | - | Should be anhydrous to prevent side reactions. |

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete and self-validating system of analysis.

Caption: Workflow for the analytical characterization of the product.

Spectroscopic Data Overview

The following tables summarize the expected spectroscopic data for this compound, based on literature values.[11]

Table 1: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Key Features |

| Aromatic (Cbz) | 7.20 - 7.40 | multiplet (m) | 5H, characteristic of the phenyl ring. |

| CH₂ (Cbz) | ~5.10 | singlet (s) | 2H, benzylic protons of the Cbz group. |

| Pyrrolidine CH (C-3) | ~4.20 | broad singlet (br s) | 1H, proton attached to the Boc-amino substituted carbon. |

| Pyrrolidine CH₂ | 3.20 - 3.80 | multiplet (m) | 4H, protons of the pyrrolidine ring. |

| Tert-butyl (Boc) | ~1.45 | singlet (s) | 9H, protons of the tert-butyl group. |

Table 2: ¹³C NMR Spectroscopy Data (126 MHz, CDCl₃)

| Carbon | Chemical Shift (δ) ppm | Key Features |

| C=O (Cbz) | ~154.8 | Carbamate carbonyl of the Cbz group. |

| C=O (Boc) | ~155.3 | Carbamate carbonyl of the Boc group. |

| Aromatic (Cbz) | 127.0 - 137.0 | Signals for the 6 carbons of the phenyl ring. |

| C (Boc quaternary) | ~79.3 | Quaternary carbon of the tert-butyl group. |

| CH₂ (Cbz) | ~66.5 | Benzylic carbon of the Cbz group. |

| Pyrrolidine CH, CH₂ | 45.0 - 55.0 | Carbons of the pyrrolidine ring skeleton. |

| CH₃ (Boc) | ~28.5 | Methyl carbons of the tert-butyl group. |

Table 3: IR and Mass Spectrometry Data

| Technique | Parameter | Expected Value | Interpretation |

| IR Spectroscopy | νmax (cm⁻¹) | ~3350 (N-H stretch) | Confirms the presence of the Boc-protected amine. |

| ~1690-1710 (C=O stretch) | Strong absorption from both Cbz and Boc carbamate carbonyls. | ||

| ~1497-1604 (C=C stretch) | Aromatic ring of the Cbz group. | ||

| Mass Spectrometry | Method | ESI-TOF (HRMS) | Provides accurate mass for formula confirmation. |

| Molecular Formula | C₁₇H₂₄N₂O₄ | - | |

| Molecular Weight | 320.38 g/mol [8] | - | |

| Expected m/z | ~321.1809 [M+H]⁺ | Protonated molecule observed in positive ion mode. |

Part 3: Strategic Deprotection and Application

The synthetic power of this compound is fully realized in its sequential deprotection capabilities. The choice of which nitrogen to deprotect first is a critical strategic decision in a synthetic plan.[3]

-

Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, selectively removes the Boc group, liberating the C-3 amino group for further functionalization while leaving the Cbz group intact.[4][5]

-

Cbz Deprotection: The Cbz group is stable to acidic and basic conditions but is efficiently cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which does not affect the Boc group.[4][6] This unmasks the N-1 ring nitrogen for subsequent reactions.

Caption: Orthogonal deprotection pathways for this compound.

This orthogonal strategy makes the title compound a key intermediate in the synthesis of complex molecules, including DNA gyrase inhibitors and other novel pharmaceutical agents where precise control over the introduction of substituents is necessary.[5]

Conclusion

This compound is a high-value, versatile intermediate whose utility is firmly established in the fields of medicinal chemistry and organic synthesis. Its well-defined synthetic pathway and the presence of orthogonal Cbz and Boc protecting groups provide an elegant and powerful tool for the construction of complex nitrogen-containing molecules. The robust characterization data presented in this guide serve as a reliable reference for researchers, ensuring the quality and identity of this critical building block. As the demand for stereochemically complex and novel drug candidates continues to grow, the importance of foundational scaffolds like this compound will undoubtedly increase, solidifying its role as a cornerstone of modern synthetic chemistry.

References

-

Synthesis of (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE. Available at: [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: [Link]

- CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents.

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

(S)-3-(Boc-Amino)Pyrrolidine: A Crucial Chiral Intermediate for Advanced Synthesis. Available at: [Link]

-

1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem - NIH. Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - NIH. Available at: [Link]

-

1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid - PubChem. Available at: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

α-Arylation of N-Boc Pyrrolidine - Organic Syntheses Procedure. Available at: [Link]

-

S-1-Cbz-3-Boc-aminopyrrolidine - LookChem. Available at: [Link]

-

N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem. Available at: [Link]

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.

-

wholesale (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE - eBioChem. Available at: [Link]

-

Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study - ResearchGate. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE | 122536-75-8 [chemicalbook.com]

- 9. S-1-Cbz-3-Boc-aminopyrrolidine|lookchem [lookchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

Physicochemical properties of 1-Cbz-3-Boc-Amino pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-3-Boc-Amino Pyrrolidine

Introduction

Benzyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, commonly referred to as this compound, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a dually protected aminopyrrolidine derivative, it offers synthetic chemists precise control over sequential reactions, making it an invaluable intermediate in the synthesis of complex molecular architectures. The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds, and the orthogonal Cbz (Carboxybenzyl) and Boc (tert-butoxycarbonyl) protecting groups allow for selective deprotection under distinct chemical conditions.

This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization methods, and handling protocols for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate, offering both compiled data from authoritative sources and practical, field-proven experimental workflows. The focus is on providing not just data, but the scientific rationale behind the properties and analytical choices, ensuring a deeper understanding for effective application in a laboratory setting.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers. This compound is characterized by a pyrrolidine core functionalized at the 1-position with a Cbz group and at the 3-position with a Boc-protected amine. The chirality at the 3-position is critical, leading to distinct (S) and (R) enantiomers, which are often used to synthesize stereospecific active pharmaceutical ingredients.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | Benzyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate | [1] |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [2][3] |

| Molecular Weight | 320.38 g/mol | [1][2][3] |

| CAS Number (S)-enantiomer | 122536-74-7 | [2] |

| CAS Number (R)-enantiomer | 122536-75-8 | [4][5] |

| CAS Number (Racemic) | 185057-49-2 |[3][6][7] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing reaction conditions, purification strategies, and formulation processes.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | 124-125 °C (for (S)-enantiomer) | [2] |

| Boiling Point | 458.5 ± 44.0 °C (Predicted) | [2] |

| Density | 1.17 g/cm³ (Predicted) | [2] |

| LogP | 3.17 (Predicted) | [9] |

| pKa | 3.14 ± 0.20 (Predicted for a related structure) |[10] |

The melting point of 124-125 °C for the (S)-enantiomer indicates that the compound is a stable solid at room temperature, which simplifies handling and storage.[2] The predicted high boiling point suggests that purification by distillation would require high vacuum and temperature, making it impractical; chromatography is the preferred method. The predicted LogP value of 3.17 suggests moderate lipophilicity, which aligns with its observed solubility in various organic solvents.[9]

Solubility Profile

Understanding a compound's solubility is paramount for its use in synthesis, purification, and formulation. The dual-protected nature of this compound, with both polar (carbamate) and non-polar (benzyl, t-butyl) moieties, gives it a versatile solubility profile.

Table 3: Qualitative Solubility Data

| Solvent | Solubility | Source(s) |

|---|---|---|

| Tetrahydrofuran (THF) | Soluble | [6] |

| Ethyl Acetate (EtOAc) | Soluble | [6] |

| Chloroform | Soluble | [11] |

| Methanol | Soluble | [11] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [10] |

| Water | Insoluble/Slightly Soluble |[6] |

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a reliable method for quantitatively determining the solubility of the compound in a specific solvent at a given temperature. The principle is to create a saturated solution, allow it to equilibrate, and then determine the mass of the dissolved solute in a known volume of the solvent.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume (e.g., 2.0 mL) of the chosen solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or stirring plate set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours. This extended time is necessary for the dissolution process to reach equilibrium.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant.

-

Isolation: Using a volumetric pipette with a filter tip (to avoid aspirating solids), carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean vial. Remove the solvent completely using a rotary evaporator or by passing a gentle stream of nitrogen.

-

Quantification: Once the solid residue is completely dry, weigh the vial again. The difference between the final and initial mass of the vial gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility by dividing the mass of the residue by the volume of the aliquot taken (e.g., mg/mL).

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any scientific workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Table 4: Representative NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ) ppm | Assignment | Source(s) |

|---|---|---|---|

| 7.31 – 7.23 (m) | Aromatic CH (Cbz) | [12] | |

| 5.15 (s) | CH₂ (Cbz) | ||

| ~4.0 (broad) | NH (Boc) | [13] | |

| 3.81 - 3.29 (m) | Pyrrolidine CH, CH₂ | [12] | |

| 1.98 - 1.53 (m) | Pyrrolidine CH₂ | [12] | |

| 1.44 (s) | C(CH₃)₃ (Boc) | [12][13] | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | Source(s) |

| ~155.0 | C=O (Boc) | [12] | |

| ~154.8 | C=O (Cbz) | [12] | |

| 137.2, 128.6, 128.0, 127.9 | Aromatic C (Cbz) | [12] | |

| ~79.3 | C (CH₃)₃ (Boc) | [12] | |

| ~66.8 | C H₂ (Cbz) | [12] | |

| ~57.0, 46.5, 31.0 | Pyrrolidine C | [12] |

| | 28.7 | C(C H₃)₃ (Boc) |[12] |

Note: Chemical shifts can vary slightly due to rotamers and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Using electrospray ionization (ESI) in positive mode, the protonated molecule is typically observed.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 321.1814

-

Observed m/z: 321[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Sources

- 1. Benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-car… [cymitquimica.com]

- 2. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS#: 122536-74-7 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE | 122536-75-8 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS#: 185057-49-2 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 10. chembk.com [chembk.com]

- 11. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. benchchem.com [benchchem.com]

Chiral purity analysis of 1-Cbz-3-Boc-Amino pyrrolidine

An In-Depth Technical Guide to the Chiral Purity Analysis of 1-Cbz-3-Boc-Amino Pyrrolidine

Abstract

The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a critical chiral building block whose stereochemistry is vital for creating enantiomerically pure drugs.[1] This technical guide provides a comprehensive framework for the chiral purity analysis of this molecule, tailored for researchers, analytical scientists, and drug development professionals. We delve into the core principles of chiral recognition and explore the practical application of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document emphasizes the causality behind methodological choices, provides detailed, field-proven protocols, and aligns with the rigorous validation standards set forth by global regulatory bodies such as the International Council for Harmonisation (ICH).

The Imperative of Chiral Purity in Pharmaceutical Synthesis

The Significance of Chirality

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In a biological context, this structural difference is profound; receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[1] Therefore, the rigorous control and analysis of chiral purity are not merely a quality metric but a critical patient safety requirement.

Profile of a Key Intermediate: this compound

This compound is a versatile N-protected aminopyrrolidine derivative. The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds.[2][3] The molecule features two orthogonal protecting groups: the Carboxybenzyl (Cbz) group on the ring nitrogen and the tert-Butoxycarbonyl (Boc) group on the exocyclic amine. This differential protection allows for selective deprotection and functionalization, making it a highly valuable intermediate in multi-step syntheses of complex APIs.[2][4] Given its role as a foundational chiral building block, verifying its enantiomeric excess (ee) at the outset is paramount to prevent the propagation of stereochemical errors and avoid costly late-stage failures.

Core Methodologies for Chiral Purity Determination

The selection of an analytical technique for chiral purity analysis is a strategic decision based on the required speed, sensitivity, resolution, and the specific physicochemical properties of the analyte. For this compound, chromatographic methods are the workhorse for quantitative analysis, while spectroscopic methods can provide powerful orthogonal confirmation.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

HPLC is the most established and widely used technique for determining enantiomeric purity due to its robustness, high resolution, and transferability.[5] The success of this method hinges on the principle of chiral recognition, where the two enantiomers exhibit different affinities for a Chiral Stationary Phase (CSP), resulting in different retention times.

Expertise in Action: The "Why" Behind CSP Selection The choice of CSP is the most critical parameter. For N-protected amino compounds like our target molecule, two classes of CSPs are particularly effective:

-

Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs.[6] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The Cbz and Boc groups, with their carbonyl and aromatic functionalities, are well-suited for these types of interactions.

-

Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These phases are ideal for polar and ionic compounds, including N-protected amino acids.[7][8][9][10] They offer multiple interaction mechanisms (ionic, hydrogen bonding, π-π) and are compatible with a wide range of mobile phases.[8][11]

Workflow for HPLC Method Development

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographytoday.com [chromatographytoday.com]

Stability and storage conditions for 1-Cbz-3-Boc-Amino pyrrolidine

An In-Depth Technical Guide to the Stability and Storage of 1-Cbz-3-Boc-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

1-Cbz-3-Boc-aminopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with orthogonally protected amino functionalities, makes it an invaluable intermediate for constructing complex molecular architectures found in numerous biologically active compounds.[1] The presence of both a benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group allows for selective deprotection strategies, a cornerstone of modern multi-step organic synthesis.[2][3]

However, the utility of this reagent is directly contingent on its chemical integrity. Degradation of the molecule, either through cleavage of the protecting groups or other side reactions, can lead to impurities that complicate subsequent synthetic steps, reduce yields, and introduce challenges in purification. Understanding the inherent stability of 1-Cbz-3-Boc-aminopyrrolidine and the optimal conditions for its storage and handling is therefore not a trivial logistical detail, but a fundamental prerequisite for reliable and reproducible research outcomes. This guide provides a detailed examination of the molecule's stability profile, potential degradation pathways, and scientifically grounded protocols for its storage and analytical validation.

Molecular Structure and Physicochemical Properties

To comprehend the stability of 1-Cbz-3-Boc-aminopyrrolidine, one must first analyze its constituent parts. The molecule's behavior is a composite of the properties of the pyrrolidine ring and the two distinct carbamate protecting groups.

Caption: Molecular structure highlighting the key functional groups.

The physicochemical properties of this compound are summarized below. It typically presents as a solid, such as a white or cream-colored powder.[4]

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O₄ | [5] |

| Molecular Weight | 320.38 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C | [5][6][7] |

| Solubility | Soluble in most organic solvents | General knowledge |

Chemical Stability and Degradation Pathways

The stability of 1-Cbz-3-Boc-aminopyrrolidine is primarily dictated by the lability of its two carbamate protecting groups. The pyrrolidine ring itself, being a saturated heterocycle, is generally stable under common storage and reaction conditions.[8][9] The key vulnerabilities lie in the C-O bonds of the carbamate moieties.

Factors Influencing Stability

-

pH / Acidity: This is the most significant factor. The Boc group is notoriously labile under acidic conditions, readily cleaving to release the free amine.[10][11][12][13] The Cbz group is more stable to acid but can also be removed with strong acids like HBr in acetic acid.[14][15] Exposure to acidic vapors in a storage environment can initiate degradation.

-

Reducing Agents / Catalysts: The Cbz group is highly susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][14][16] While not a typical storage concern, contamination with residual catalysts from synthesis could pose a risk.

-

Temperature: While supplier data sheets consistently recommend refrigerated storage (2-8°C), elevated temperatures can accelerate any potential degradation pathway.[5][6][7] Carbamates are generally stable at recommended temperatures.[17]

-

Oxidizing Agents: The molecule should be stored away from strong oxidizing agents, which can potentially interact with the amine functionalities or the benzyl group.[7][8]

Primary Degradation Pathways

The principal modes of degradation involve the selective or complete loss of the protecting groups.

Caption: Potential degradation pathways of the title compound.

-

Acid-Mediated Boc Deprotection: The tert-butyl cation formed during the cleavage of the Boc group is a key intermediate.[10][12] This reaction proceeds readily, even with moderate acids like trifluoroacetic acid (TFA), and results in the formation of 1-Cbz-3-aminopyrrolidine.[13]

-

Hydrogenolytic Cbz Deprotection: This is a very clean and common method for Cbz removal in synthesis.[2][18] It involves the cleavage of the benzyl C-O bond, releasing toluene and carbon dioxide, to yield 3-Boc-aminopyrrolidine.[15]

Recommended Storage and Handling Protocols

Based on the chemical profile, the following conditions are mandated to ensure long-term stability and prevent the formation of impurities.

Long-Term Storage (> 1 month)

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows down potential degradation kinetics. This is the standard recommendation from multiple suppliers.[5][6][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and acidic gases (like CO₂) which could create a weakly acidic environment. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and light. Glass is preferred over plastic to avoid potential leaching or gas permeability.[7][8] |

| Location | Cool, dry, well-ventilated area | Standard best practice for chemical storage, away from incompatible substances like strong acids and oxidizing agents.[4][7][8] |

Short-Term Handling (In-Use)

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: When weighing or aliquoting the compound, do so under a stream of dry nitrogen or argon if possible.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any acidic contaminants into the stock bottle.

-

Resealing: After use, flush the container with an inert gas before tightly resealing and returning it to refrigerated storage.

Methodologies for Stability Assessment

To ensure the integrity of the compound, especially for long-term studies or before use in a critical synthesis, analytical validation is essential. High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.[19][20][21]

Caption: Experimental workflow for HPLC-based stability verification.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 1-Cbz-3-Boc-aminopyrrolidine and detecting potential degradation products.

-

Objective: To quantify the percentage of the intact parent compound relative to its primary, less polar (Cbz-cleaved) and more polar (Boc-cleaved) degradation products.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic Acid (TFA), HPLC grade

-

-

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality Note: TFA is used to sharpen peaks by ensuring all amine functionalities are protonated. A reverse-phase gradient will elute compounds based on polarity.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the 1-Cbz-3-Boc-aminopyrrolidine sample.

-

Dissolve in 5 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Further dilute as needed to be within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 214 nm and 254 nm. (Rationale: 214 nm for peptide-like bonds and 254 nm for the aromatic Cbz group).

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

-

Expected Elution Order: The Boc-cleaved product (more polar) will elute first, followed by the intact parent compound, and finally the Cbz-cleaved product (less polar).

-

-

Conclusion

The chemical stability of 1-Cbz-3-Boc-aminopyrrolidine is robust under the correct conditions but is intrinsically sensitive to acidic environments and catalytic reduction. The primary risk during storage is the acid-catalyzed cleavage of the Boc group. Adherence to the recommended storage protocol—refrigeration at 2-8°C under an inert atmosphere in a tightly sealed container—is paramount for preserving the compound's purity. For applications demanding the highest quality, routine analytical verification by HPLC is a strongly recommended, self-validating measure to ensure the integrity of this versatile synthetic intermediate, thereby safeguarding the fidelity of subsequent research and development activities.

References

- (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine. Sigma-Aldrich.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS 122536-74-7. ChemicalBook.

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

- (S)-3-(Boc-amino)

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- 1-Boc-3-aminopyrrolidine Safety and Hazards. PubChem, NIH.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.

- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..

- Protecting Groups for Amines: Carbam

- Pyrrolidine Ring: Structure, Properties, Synthesis & Applic

- 1-BOC-3-[(3-BROMOPHENYL-AMINO)

- A Comparative Guide to the Stability of Carbam

- (R)-3-(Boc-amino)

- 3-(Boc-amino)pyrrolidine 95 99724-19-3. Sigma-Aldrich.

- (S)-3-(Boc-amino)

- Cbz-Protected Amino Groups (2019). Organic Chemistry Portal.

- N-BOC-1,3-Diaminopropane SAFETY D

- Pyrrolidine. Wikipedia.

- (R)

- tert-butyl N-(pyrrolidin-3-yl)

- Analytical Techniques In Stability Testing.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Tert-Butyl pyrrolidin-3-ylcarbam

- Analytical aspects of the stabilization of drugs in pharmaceutical formul

- A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.

- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic

- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, NIH.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- tert-Butyl methyl((3R)-pyrrolidin-3-yl)

- (S)

- CAS 122536-76-9 (S)-3-(Boc-Amino)pyrrolidine. ChemSrc.

- Validation of an HPLC Analytical Method for Determination of Biogenic Amines. PubMed Central, NIH.

- An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.

- Continuous Synthesis of Carbamates

- Carbamate Protective Groups.

- (3S)-3-Aminopyrrolidine, N1-BOC protected. Apollo Scientific.

- 1-Boc-3-aminopyrrolidine 95 186550-13-0. Sigma-Aldrich.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 5. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS#: 122536-74-7 [m.chemicalbook.com]

- 6. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | 1217622-63-3 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. Pyrrolidine Ring: Structure, Properties, Synthesis & Applications – Expert Guide for Chemists | China Chemical Manufacturer [chemheterocycles.com]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. benchchem.com [benchchem.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. BOC Protection and Deprotection [bzchemicals.com]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 20. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

A Senior Application Scientist's Guide to Pyrrolidine Synthesis: Strategic Use of Cbz and Boc Protecting Groups

Executive Summary

The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its synthesis, particularly in a stereocontrolled manner, is a cornerstone of modern medicinal chemistry. Success in these synthetic campaigns often hinges on the judicious use of protecting groups to mask the reactivity of the pyrrolidine nitrogen. This guide provides an in-depth analysis of two of the most ubiquitous and versatile N-protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic decision-making, and field-proven protocols that enable researchers to leverage these groups to maximum effect in the synthesis of complex pyrrolidine-containing targets.

The Imperative for Nitrogen Protection in Pyrrolidine Synthesis

The secondary amine of the pyrrolidine nucleus is both a nucleophile and a base.[3] Left unprotected, this reactivity can interfere with a wide array of synthetic transformations, including but not limited to organometallic reactions, esterifications, and reactions involving strong bases or electrophiles. The introduction of a protecting group serves several critical functions:

-

Masking Nucleophilicity: It prevents the nitrogen from participating in unwanted side reactions.

-

Modulating Reactivity: It can influence the stereochemical outcome of adjacent reactions through steric hindrance or electronic effects.

-

Improving Handling: The conversion of a volatile, and often basic, amine into a stable, solid carbamate derivative simplifies purification and characterization.[4]

-

Enabling Orthogonal Strategies: In complex syntheses, different protecting groups can be removed under distinct conditions, allowing for the selective unmasking of specific functional groups.[5][6]

Cbz and Boc groups, both carbamates, are mainstays in this field due to their reliability, well-understood reactivity, and the vast body of literature supporting their use.

A Tale of Two Carbamates: Profiling Cbz and Boc

The choice between Cbz and Boc is not arbitrary; it is a strategic decision based on the overall synthetic plan and the specific chemical environment of the molecule.

The Carboxybenzyl (Cbz) Group: The Classic Choice

Introduced by Bergmann and Zervas in the 1930s, the Cbz group (also abbreviated as Z) was a foundational development in peptide chemistry.[7] It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4][7]

The key feature of the Cbz group is its unique lability under hydrogenolytic conditions. The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂ gas over a palladium catalyst).[3][7] This process is typically clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[7]

Deprotection Mechanisms:

-

Catalytic Hydrogenolysis: The most common and mildest method, utilizing catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This can be H₂ gas or a transfer hydrogenation reagent like ammonium formate.[8][9][10]

-

Acidic Conditions: Strong acids, such as HBr in acetic acid, can also cleave the Cbz group, but this method is harsher and less frequently used.[4]

-

Lewis Acids: Certain Lewis acids, like AlCl₃ in hexafluoroisopropanol (HFIP), have been shown to selectively remove Cbz groups under mild conditions, offering an alternative to hydrogenation.[4][11]

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common nitrogen protecting group in non-peptide organic synthesis.[12][13] It is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[13][14][15]

The defining characteristic of the Boc group is its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its facile removal under acidic conditions.[3][14] The cleavage mechanism proceeds through the formation of a highly stable tert-butyl cation, which makes the deprotection process highly favorable.[3][16]

Deprotection Mechanism:

-

Acidolysis: Strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are used for rapid and clean deprotection at room temperature.[12][13][15] The byproducts are the deprotected amine, carbon dioxide, and isobutylene (from the tert-butyl cation).[3]

Diagram 1: General Amine Protection Mechanisms

Caption: A representative workflow for the de novo synthesis of a pyrrolidine ring.

Comparative Analysis and Decision Making

Choosing the right protecting group is a critical step in planning a successful synthesis. The following table and decision flowchart provide a framework for making an informed choice.

Data Presentation: Cbz vs. Boc at a Glance

| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |

| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) [4] | Di-tert-butyl dicarbonate (Boc₂O) [12] |

| Typical Protection | Basic (aq. Na₂CO₃) [4][7] | Basic (TEA, DMAP) or neutral [13][14] |

| Primary Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C) [7][8] | Strong Acid (TFA, HCl) [12][15] |

| Byproducts | Toluene, CO₂ [7] | Isobutylene, CO₂ [3][13] |

| Stability to Acid | Moderate (cleaved by strong acids like HBr/AcOH) [4][7] | Labile (cleaved by strong to moderate acids) [14] |

| Stability to Base | Stable [3] | Stable [14] |

| Stability to Reductants | Labile (cleaved by catalytic hydrogenation) [3] | Stable (stable to H₂/Pd-C) [3] |

| Stability to Nucleophiles | Stable | Stable [14] |

| Key Advantage | Orthogonal to acid-labile groups (Boc, t-Bu esters). [7][16] | Orthogonal to hydrogenation-labile groups (Cbz, Bn ethers). [6][14] |

| Key Limitation | Incompatible with reducible groups (alkenes, alkynes, nitro). [3] | Incompatible with other acid-sensitive functional groups. [17] |

| Product Crystallinity | Often enhances crystallinity of the protected compound. [4] | Variable, can sometimes be an oil. |

Diagram 3: Decision Flowchart for Protecting Group Selection

Caption: A flowchart to guide the selection between Cbz and Boc protecting groups.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating, representative examples of the core protection and deprotection methodologies.

Protocol 1: N-Protection of an Amine with Boc Anhydride

-

Principle: A primary or secondary amine undergoes nucleophilic acyl substitution with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc carbamate. [16][18]* Materials:

-

Amine substrate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the amine substrate in DCM (approx. 0.2 M).

-

Add TEA (or DMAP) to the solution and stir for 5 minutes at room temperature.

-

Add Boc₂O portion-wise to the stirring solution. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-Boc protected amine by column chromatography or recrystallization.

-

-

Validation: The appearance of a new, less polar spot on TLC and the disappearance of the starting amine. Successful protection is confirmed by NMR (characteristic t-butyl singlet at ~1.4 ppm) and Mass Spectrometry (M + Boc - H)⁺.

Protocol 2: N-Protection of an Amine with Benzyl Chloroformate

-

Principle: An amine is acylated with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann reaction) to yield the N-Cbz carbamate. [7]* Materials:

-

Amine substrate (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Dioxane or THF, and Water

-

-

Procedure:

-

Dissolve the amine substrate in a 1:1 mixture of dioxane and water (approx. 0.3 M).

-

Add Na₂CO₃ and cool the mixture to 0 °C in an ice bath.

-

Add Cbz-Cl dropwise via syringe, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

-

Upon completion, dilute with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the N-Cbz protected product by column chromatography or recrystallization.

-

-

Validation: Disappearance of starting material on TLC. Confirmation by NMR (characteristic benzylic CH₂ protons at ~5.1 ppm and aromatic signals) and Mass Spectrometry.

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Principle: The acid-labile Boc group is cleaved by strong acid, liberating the free amine via a stable tert-butyl cation intermediate. [3][13]* Materials:

-

N-Boc protected substrate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc substrate in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C (optional, but recommended for sensitive substrates).

-

Add TFA (20-50% v/v) dropwise. Effervescence (CO₂ evolution) is often observed. [16] 4. Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of NaHCO₃ or a mild base.

-

Extract the free amine into an organic solvent, dry, and concentrate to yield the deprotected product, often as a TFA salt if neutralization is omitted.

-

-

Validation: Complete consumption of the starting material and formation of a more polar product on TLC. Confirmation by Mass Spectrometry (loss of 100 Da from the molecular weight).

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

-

Principle: The benzylic C-O bond of the Cbz group is cleaved by hydrogen in the presence of a palladium catalyst. [7][8]* Materials:

-

N-Cbz protected substrate (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) source (balloon or Parr hydrogenator)

-

-

Procedure:

-

Dissolve the N-Cbz substrate in MeOH in a flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

-

Evacuate the flask and backfill with H₂ gas (repeat 3x).

-

Stir the reaction vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

-

-

Validation: Formation of a more polar product on TLC. Confirmation by NMR (disappearance of benzylic and aromatic Cbz signals) and Mass Spectrometry (loss of 134 Da from the molecular weight).

Conclusion

The Cbz and Boc protecting groups are indispensable tools in the synthesis of pyrrolidines. Their effectiveness lies not just in their ability to mask nitrogen reactivity, but in their distinct and predictable deprotection pathways. The Cbz group, with its lability to hydrogenolysis, is ideal for synthetic routes involving acid-sensitive functionalities. In contrast, the Boc group's robust nature and specific sensitivity to acid make it the superior choice when reductive conditions or a wide range of other reagents are required. A thorough understanding of their respective chemical behaviors, as outlined in this guide, empowers the synthetic chemist to design more elegant, efficient, and robust routes to complex pyrrolidine-containing molecules, accelerating research and drug development efforts.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 4, 2026, from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 4, 2026, from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 4, 2026, from [Link]

-

MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2010). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved January 4, 2026, from [Link]

-

ACS Publications. (2006). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

ACS Publications. (2023). Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 4, 2026, from [Link]

-

ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

PubMed. (2007). Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties. Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]

-

PubMed. (2017). Divergent Access to Functionalized Pyrrolidines and Pyrrolines via Iridium-Catalyzed Domino-Ring-Opening Cyclization of Vinyl Aziridines with β-Ketocarbonyls. Organic Letters. Retrieved January 4, 2026, from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. biosynth.com [biosynth.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Stereoselective Synthesis of 3-Amino Pyrrolidine Derivatives: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, chiral 3-amino pyrrolidine derivatives are critical building blocks for a wide range of therapeutic agents, including antagonists for the CC chemokine receptor 2 (CCR2) and novel antibiotics.[3][4] The stereochemistry of the 3-amino group is often crucial for biological activity, making its controlled synthesis a significant challenge and a focal point of extensive research.[3] This guide provides a detailed exploration of the primary stereoselective strategies for accessing these valuable motifs, offering field-proven insights into the causality behind experimental choices and methodologies.

Strategic Pillars of Synthesis

The stereoselective construction of the 3-amino pyrrolidine core can be broadly classified into three principal approaches, each with distinct advantages and applications. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The main strategies involve:

-

Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products.

-

Asymmetric Catalysis: Creating chirality through the use of chiral catalysts, including transition metal complexes and small organic molecules (organocatalysts).

-

Biocatalysis: Employing engineered enzymes to perform highly selective transformations under mild conditions.

Strategy 1: Chiral Pool Synthesis - The Direct Approach

Chiral pool synthesis is a powerful and often highly efficient strategy that utilizes enantiomerically pure natural products as starting materials, thereby avoiding the need for asymmetric catalysis or chiral resolution.[2][5] For 3-amino pyrrolidines, amino acids such as L-aspartic acid and D-alanine serve as excellent and inexpensive starting points.[3][6]

Causality in Chiral Pool Synthesis

The logic behind this approach is to transfer the pre-existing stereocenter of the starting material to the final product through a series of stereoretentive or stereoinvertive, yet predictable, chemical transformations. The synthesis of (S)-(+)-3-aminopyrrolidine from L-aspartic acid exemplifies this. The key steps involve the formation of a cyclic anhydride, which is then reduced and cyclized. The stereocenter at the α-carbon of the amino acid directly dictates the stereochemistry at the C3 position of the resulting pyrrolidine.

Experimental Workflow: Chiral Pool Synthesis from L-Aspartic Acid

The following diagram illustrates a typical workflow for the synthesis of (S)-3-aminopyrrolidine, a common precursor, starting from L-aspartic acid.

Caption: Workflow for (S)-3-aminopyrrolidine synthesis from L-aspartic acid.

Detailed Protocol: Synthesis of (S)-1-benzylpyrrolidin-3-amine[3]

This protocol details a crucial reduction and ring-closing step in the synthesis of a key intermediate.

-

Preparation: In a reaction vessel, suspend the precursor (derived from N-formyl-L-aspartic anhydride after acylation and esterification) in a suitable solvent.

-

Reagent Addition: Add potassium borohydride (KBH₄) and sulfuric acid (H₂SO₄) in a controlled manner, maintaining a specific molar ratio (e.g., n(KBH₄):n(H₂SO₄):n(Substrate) = 3:1.5:1).

-

Reaction: Heat the mixture to 50-60°C and maintain for approximately 6 hours. The sulfuric acid activates the borohydride, facilitating the reduction of both the ester and amide functionalities, leading to spontaneous cyclization.

-

Workup and Isolation: After the reaction is complete, quench the reaction mixture carefully. Perform an extractive workup to isolate the crude product.

-

Purification: Purify the crude (S)-1-benzylpyrrolidin-3-amine by column chromatography or distillation to achieve high purity. This intermediate is then carried forward for debenzylation to yield the final product.

Strategy 2: Asymmetric Catalysis - Creating Chirality on Demand

When suitable chiral pool precursors are unavailable or when more complex substitution patterns are desired, asymmetric catalysis provides a versatile solution. This approach constructs the chiral center during the reaction sequence using a substoichiometric amount of a chiral catalyst.

A. Transition Metal-Catalyzed [3+2] Cycloadditions

The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring.[7][8] The stereochemical outcome of this reaction can be controlled with high precision using chiral transition metal catalysts, often complexes of silver, palladium, or copper.[7][9][10]

Mechanistic Insight: The catalyst coordinates to the starting materials (typically an imino ester), facilitating the formation of a chiral metal-bound azomethine ylide. This reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene). The chiral ligands on the metal create a chiral environment, directing the facial selectivity of the cycloaddition and thus determining the stereochemistry of the newly formed stereocenters.

Caption: Generalized catalytic cycle for asymmetric [3+2] cycloadditions.

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| Ag(I) / Chiral Phosphoramidite | (Z)-α-Amidonitroalkene | 52-79 | >20:1 | up to 94 | [7] |

| Pd(0) / Phosphoramidite L12 | N-Boc Imines | >90 | >20:1 | 90-99 | [9] |

| Cu(I) / TF-BiphamPhos | Maleimides | up to 99 | >99:1 | up to 99 | [10][11] |

B. Organocatalytic Strategies

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems.[12][13] A prominent strategy for synthesizing chiral 3-amino pyrrolidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by an intramolecular reductive amination.[14][15]

Mechanistic Rationale: The chiral secondary amine catalyst (e.g., proline) reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic nitrogen source (e.g., dibenzyl azodicarboxylate). The steric environment created by the catalyst directs the attack to one face of the enamine, establishing the stereocenter. Subsequent reduction and intramolecular cyclization forge the pyrrolidine ring.

Detailed Protocol: Proline-Catalyzed α-Amination/Cyclization[14][15]

-

α-Amination: To a solution of the starting aldehyde (e.g., a 5-halopentanal derivative) in an appropriate solvent, add L-proline (typically 10-20 mol%). Cool the mixture and add dibenzyl azodicarboxylate (DBAD). Stir until the aldehyde is consumed.

-

Reductive Amination: Without isolating the intermediate, add a reducing agent. Sodium borohydride (NaBH₄) has been shown to improve enantioselectivity over other agents like NaBH(OAc)₃ in certain cases.[14] The reduction of the initially formed hydrazone and subsequent intramolecular nucleophilic substitution of the halide yields the protected 3-amino pyrrolidine derivative.

-

Purification: Purify the resulting cyclic product via flash column chromatography.

Strategy 3: Biocatalysis - Harnessing Nature's Machinery

A cutting-edge approach to stereoselective synthesis involves biocatalysis, using whole cells or isolated enzymes to catalyze chemical transformations.[16][17] Directed evolution has produced engineered enzymes, such as cytochrome P411 variants, capable of performing abiological reactions like intramolecular C(sp³)–H amination with high enantioselectivity and efficiency.[16][18]

Mechanism of Biocatalytic C-H Amination

This strategy relies on an engineered "pyrrolidine synthase" enzyme. The enzyme accepts an alkyl azide substrate and, through its iron-porphyrin active site, generates a highly reactive nitrene intermediate. The enzyme's chiral pocket then precisely controls the intramolecular insertion of this nitrene into a specific C-H bond, forming the C-N bond and closing the pyrrolidine ring in a single, highly stereoselective step.

Caption: Conceptual workflow for enzymatic synthesis of chiral pyrrolidines.

Advantages of Biocatalysis:

-

Exceptional Selectivity: Enzymes can provide extremely high levels of enantioselectivity, often >99% ee.

-

Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature, avoiding harsh reagents and high temperatures.

-

Sustainability: Biocatalysis is considered a green chemistry approach, reducing waste and energy consumption.

Conclusion and Future Outlook

The stereoselective synthesis of 3-amino pyrrolidine derivatives is a mature yet continually evolving field. While chiral pool synthesis remains a robust and cost-effective method for certain targets, asymmetric catalysis offers unparalleled flexibility for creating diverse and complex molecular architectures. The advent of powerful biocatalytic methods provides a sustainable and highly selective alternative that is poised to play a major role in large-scale industrial applications. Future innovations will likely focus on the development of novel catalytic systems with even broader substrate scopes, improved efficiencies, and the ability to perform late-stage functionalization on complex molecules, further empowering the discovery and development of next-generation therapeutics.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

-

Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. (2023). ResearchGate. Retrieved from [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018). ResearchGate. Retrieved from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. Retrieved from [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal. Retrieved from [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC. Retrieved from [Link]

-

Catalytic, three-component assembly reaction for the synthesis of pyrrolidines. (2003). PubMed. Retrieved from [Link]

-

Catalytic, Three-Component Assembly Reaction for the Synthesis of Pyrrolidines. (2016). American Chemical Society - ACS Figshare. Retrieved from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Retrieved from [Link]

-

Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. (2025). ResearchGate. Retrieved from [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2009). ResearchGate. Retrieved from [Link]

-

Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. (2014). NIH. Retrieved from [Link]

-

Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles. (1999). PubMed. Retrieved from [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). eScholarship. Retrieved from [Link]

-

Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022). NIH. Retrieved from [Link]

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022). Chemical Science (RSC Publishing). Retrieved from [Link]

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012). Google Patents.

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). PubMed Central. Retrieved from [Link]

-

3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. (2008). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). PubMed. Retrieved from [Link]

-

Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). RSC Publishing. Retrieved from [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2022). MDPI. Retrieved from [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2019). MDPI. Retrieved from [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). NIH. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 10. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]

A Technical Guide to 1-Cbz-3-Boc-Amino Pyrrolidine: A Chiral Building Block for Asymmetric Synthesis

Executive Summary: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] This guide focuses on a particularly versatile derivative, 1-Cbz-3-Boc-amino pyrrolidine, a chiral building block of significant strategic importance. The key to its utility lies in the orthogonal nature of its two protecting groups: the benzyloxycarbonyl (Cbz) group on the ring nitrogen and the tert-butoxycarbonyl (Boc) group on the exocyclic amine. This differential protection allows for selective deprotection and functionalization at either nitrogen atom, providing researchers with precise control over the synthetic pathway. This document provides an in-depth exploration of the synthesis, properties, selective manipulation, and applications of this building block for professionals in drug discovery and chemical development.

The Strategic Value of the Pyrrolidine Scaffold

The Pyrrolidine Motif in Medicinal Chemistry

Substituted chiral pyrrolidines are among the most common heterocyclic motifs in biologically active compounds, both natural and synthetic.[4] Their prevalence in pharmaceuticals is a testament to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a rigid scaffold to orient functional groups for optimal target engagement.[3] From antiviral agents to central nervous system drugs, the pyrrolidine core is a cornerstone of modern drug design.[2][5]

The Power of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the stereochemistry of a drug molecule dictates its biological activity. The use of enantiomerically pure starting materials, or "chiral building blocks," is a foundational strategy in modern pharmaceutical synthesis to ensure the production of a single, desired enantiomer.[][7] This approach maximizes therapeutic efficacy while minimizing potential off-target effects or toxicity that could arise from an undesired enantiomer. This compound, available in both (R) and (S) forms, provides a direct route to introducing a defined stereocenter into a target molecule.[8]

Introducing this compound: A Bifunctional Chiral Asset